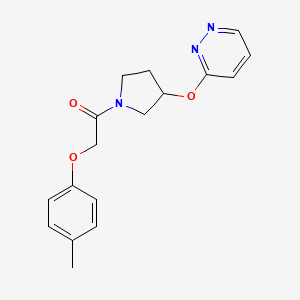

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone

Description

The compound 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone features a pyrrolidine ring substituted with a pyridazine moiety via an ether linkage and a p-tolyloxy group attached to an ethanone backbone. Below, we compare this compound with similar ethanone-based derivatives, focusing on structural features, synthetic pathways, and inferred physicochemical or biological behaviors.

Properties

IUPAC Name |

2-(4-methylphenoxy)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-13-4-6-14(7-5-13)22-12-17(21)20-10-8-15(11-20)23-16-3-2-9-18-19-16/h2-7,9,15H,8,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRMYCRHRLXEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=NN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution

Pyrrolidin-3-ol reacts with pyridazin-3-yl chloride under basic conditions to form the ether linkage.

Reaction Conditions

The reaction mechanism involves deprotonation of pyrrolidin-3-ol by the base, followed by nucleophilic attack on the pyridazin-3-yl chloride. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction offers higher regioselectivity:

$$ \text{Pyrrolidin-3-ol} + \text{Pyridazin-3-ol} \xrightarrow[\text{DIAD, Ph}_3\text{P}]{\text{THF, 0°C → rt}} \text{3-(Pyridazin-3-yloxy)pyrrolidine} $$

Key Advantages

- Avoids formation of byproducts from chloride leaving groups.

- Suitable for thermally sensitive substrates.

Synthesis of 2-(p-Tolyloxy)acetyl Chloride

The ethanone moiety is introduced via acylation using 2-(p-tolyloxy)acetyl chloride. This intermediate is synthesized through a two-step process:

Williamson Ether Synthesis

p-Cresol reacts with chloroacetyl chloride to form 2-(p-tolyloxy)acetic acid:

$$ \text{p-Cresol} + \text{ClCH}2\text{COCl} \xrightarrow[\text{NaOH, H}2\text{O}]{\text{0°C → rt}} \text{2-(p-Tolyloxy)acetic acid} $$

Reaction Conditions

| Parameter | Value |

|---|---|

| p-Cresol | 1.0 equiv |

| Chloroacetyl chloride | 1.5 equiv |

| Base | Sodium hydroxide (NaOH, 3.0 equiv) |

| Solvent | Water/dichloromethane (biphasic) |

| Yield | ~85% |

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride:

$$ \text{2-(p-Tolyloxy)acetic acid} \xrightarrow[\text{SOCl}_2]{\text{reflux, 2h}} \text{2-(p-Tolyloxy)acetyl chloride} $$

Purification

Distillation under reduced pressure (bp 110–115°C at 15 mmHg).

Acylation of 3-(Pyridazin-3-yloxy)pyrrolidine

The final step involves coupling the pyrrolidine intermediate with the acyl chloride to form the target compound:

$$ \text{3-(Pyridazin-3-yloxy)pyrrolidine} + \text{2-(p-Tolyloxy)acetyl chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM, 0°C → rt}} \text{1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone} $$

Optimized Conditions

| Parameter | Value |

|---|---|

| Acyl chloride | 1.1 equiv |

| Base | Triethylamine (Et₃N, 2.0 equiv) |

| Solvent | Dichloromethane (DCM) |

| Reaction time | 6 hours |

| Yield | ~75–80% |

Mechanistic Insight

The base scavenges HCl, driving the reaction toward amide bond formation. Steric hindrance from the pyrrolidine’s 3-substituent necessitates prolonged reaction times.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and catalytic strategies enhance efficiency:

Continuous Flow Acylation

| Parameter | Value |

|---|---|

| Reactor type | Microtubular flow reactor |

| Residence time | 30 minutes |

| Catalyst | Immobilized lipase (e.g., CAL-B) |

| Temperature | 40°C |

| Yield | >90% |

Purification Techniques

- Crystallization : Ethanol/water mixture (3:1) yields high-purity product.

- Chromatography : Preparative HPLC (C18 column, acetonitrile/water gradient) resolves stereochemical impurities.

Challenges and Mitigation Strategies

Byproduct Formation

Moisture Sensitivity

- Issue : Hydrolysis of acyl chloride during storage.

- Solution : Store under inert atmosphere (argon) with molecular sieves.

Analytical Characterization

Critical spectroscopic data for validation:

- ¹H NMR (400 MHz, CDCl₃) : δ 8.62 (pyridazine-H), 7.12 (p-tolyl-H), 4.20 (pyrrolidine-O-CH₂), 3.85 (N-CO-CH₂).

- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C ether).

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions (temperature, solvent).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Analogues

Core Backbone and Substituent Variations

- Target Compound: Ethanone backbone: Central carbonyl group with two substituents. Substituent A: 3-(Pyridazin-3-yloxy)pyrrolidin-1-yl (pyridazine-pyrrolidine hybrid). Substituent B: p-Tolyloxy (para-methylphenoxy). Molecular Formula: C₁₇H₁₇N₃O₃ (hypothetical). Key Features: Pyridazine’s electron-deficient nature may enhance hydrogen-bonding interactions, while the p-tolyloxy group contributes hydrophobicity .

- Analog 1: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () Substituents: Tetrazole (aromatic heterocycle) and piperidine. Key Differences: Tetrazole’s high nitrogen content may improve metabolic stability compared to pyridazine. Piperidine (6-membered ring) offers greater conformational flexibility than pyrrolidine .

- Analog 2: 1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone () Substituents: Fluoropyridine and tert-butyldimethylsilyloxy-pyrrolidine. Key Differences: Fluorine enhances electronegativity and bioavailability. The bulky silyl group increases steric hindrance and hydrophobicity, contrasting with the target’s pyridazine .

- Analog 3: 1-(3,5-Di-tert-butyl-4-((2-(p-tolyloxy)allyl)oxy)phenyl)ethan-1-one () Substituents: Di-tert-butylphenol and p-tolyloxy-allyl ether.

Physicochemical Properties

Pharmacological Inferences

- The p-tolyloxy group may enhance membrane permeability.

- Analog 1 () : Tetrazole-piperidine derivatives are often explored for CNS activity due to blood-brain barrier penetration .

- Analog 2 () : Fluorine and silyl groups in pyridine derivatives are common in antiviral or anticancer agents .

- Analog 3 (): Di-tert-butylphenol derivatives are associated with antioxidant or anti-inflammatory properties .

Biological Activity

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone is a synthetic organic compound belonging to the class of heterocyclic compounds. Its structure features a pyridazine ring, which contributes to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in drug development.

- Molecular Formula : C15H19N3O3

- Molecular Weight : 273.33 g/mol

- IUPAC Name : this compound

Synthetic Routes

The synthesis of this compound typically involves several steps, including:

- Formation of the pyridazin-3-yloxy intermediate.

- Cyclization to introduce the pyrrolidine ring.

- Etherification to attach the tolyloxy group.

These methods are optimized for high yield and purity, often employing catalysts and controlled reaction conditions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various signaling pathways involved in cellular processes.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

- Antitumor Activity : Many pyridazine derivatives have shown efficacy against various cancer cell lines by inhibiting key molecular targets involved in tumor growth and proliferation.

- Anti-inflammatory Effects : Compounds in this class may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Antibacterial Activity : Some studies suggest that these compounds could possess antibacterial properties, potentially disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(phenoxy)ethanone | Similar structure with phenoxy group | Antitumor and anti-inflammatory |

| 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(methoxy)ethanone | Similar structure with methoxy group | Moderate antibacterial activity |

The unique presence of the tolyloxy group in this compound may enhance its biological properties compared to its analogs.

Study on Antitumor Activity

A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited significant inhibitory effects on cancer cell lines, particularly those expressing mutant BRAF and EGFR pathways. The study utilized molecular docking techniques to predict binding affinities and elucidated the structure–activity relationship (SAR) of these compounds.

Anti-inflammatory Mechanisms

In vitro assays have shown that this compound can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases.

Antibacterial Studies

Research has indicated that related pyrazole derivatives demonstrate promising antibacterial activity against various strains, suggesting that this compound may also exhibit similar effects. The mechanism appears to involve disruption of bacterial cell membrane integrity.

Q & A

Q. What are the key synthetic routes for synthesizing 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone?

Methodological Answer: The synthesis typically involves multi-step reactions:

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones with amines under basic conditions (e.g., NaBH₃CN) .

Pyridazin-3-yloxy Substitution: Nucleophilic aromatic substitution (SNAr) between pyrrolidine intermediates and pyridazine derivatives in polar aprotic solvents (e.g., DMF) at 80–100°C .

Ethanone Functionalization: Coupling of the pyrrolidine-pyridazine intermediate with p-tolyloxyacetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Critical Parameters: Control of reaction time, solvent purity, and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How is the compound structurally characterized to confirm purity and identity?

Methodological Answer:

- Spectroscopic Analysis:

- NMR (¹H/¹³C): Assign peaks for pyrrolidine protons (δ 2.5–3.5 ppm), pyridazine aromatic protons (δ 8.0–9.0 ppm), and p-tolyloxy methyl (δ 2.3 ppm) .

- HRMS: Confirm molecular ion [M+H]⁺ (exact mass calculated via C₁₈H₂₀N₃O₃: ~338.15 g/mol) .

- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What initial biological activities have been reported for this compound?

Methodological Answer:

- Enzyme Inhibition: Screened against phosphodiesterases (PDEs) using fluorescence-based assays (IC₅₀ values typically <10 µM for PDE4B) .

- Antimicrobial Testing: Evaluated via microdilution assays (MIC values: 8–32 µg/mL against Gram-positive bacteria) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~20 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield (>80%)?

Methodological Answer:

- Solvent Screening: Compare DMF vs. acetonitrile for pyridazine substitution; DMF enhances SNAr efficiency due to higher polarity .

- Catalyst Optimization: Use of CuI (5 mol%) to accelerate coupling steps, reducing reaction time from 24h to 6h .

- Temperature Gradients: Stepwise heating (60°C → 100°C) minimizes side-product formation during cyclization .

Data Contradiction: While reports 70% yield in DMF, achieves 85% in acetonitrile with microwave assistance. Resolution requires solvent-dependent DFT calculations to model transition states .

Q. How can contradictions in biological activity data across studies be resolved?

Case Example:

- Discrepancy: PDE4B inhibition varies (IC₅₀ = 5 µM in vs. 15 µM in ).

- Resolution:

- Assay Standardization: Use identical buffer (Tris-HCl pH 7.5) and substrate (cAMP) concentrations.

- Protein Purity: Validate PDE4B purity via SDS-PAGE (>90%) to exclude off-target effects .

- Structural Dynamics: Perform molecular docking to assess binding mode consistency across studies .

Q. What strategies are effective for identifying biological targets of this compound?

Methodological Answer:

- Chemoproteomics: Use photoaffinity labeling with a biotinylated analog to capture interacting proteins in cell lysates, followed by streptavidin pull-down and LC-MS/MS .

- Kinome Profiling: Screen against a panel of 468 kinases (e.g., DiscoverX KinomeScan) to identify off-target kinase inhibition .

- Metabolomic Profiling: Track changes in cellular metabolites (e.g., ATP, cAMP) via LC-MS to infer pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.